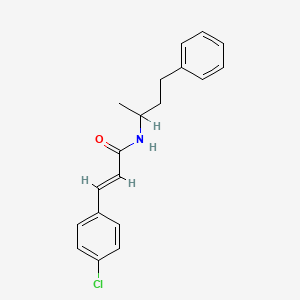![molecular formula C10H8FN5 B5379872 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile, also known as FTTP, is a tetrazole-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile is not fully understood, but it is believed to involve the modulation of various biological pathways. In cancer cells, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been shown to induce apoptosis and inhibit cell proliferation by targeting the AKT/mTOR signaling pathway. In inflammation, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been reported to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. In vitro and in vivo studies have shown that 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile can reduce oxidative stress, inhibit inflammation, and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its limited availability and high cost may pose a challenge for some researchers.
Zukünftige Richtungen
For the study of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile include the development of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile-based materials with unique properties and the investigation of its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile involves the reaction of 2-fluorobenzonitrile with sodium azide and propargyl bromide. The resulting intermediate is then treated with acetic acid to yield 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Eigenschaften
IUPAC Name |
3-[5-(2-fluorophenyl)tetrazol-2-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-9-5-2-1-4-8(9)10-13-15-16(14-10)7-3-6-12/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVDBFURCIFKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {5-bromo-2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5379795.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![4-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5379811.png)
![N-cyclopropyl-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-2-piperazinecarboxamide](/img/structure/B5379822.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)
![(3aR*,5S*,6S*,7aS*)-2-[(2-cyclohexyl-5-pyrimidinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5379826.png)

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)

![2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5379858.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)


